molecular formula C12H17N B097605 N-benzylcyclopentanamine CAS No. 15205-23-9

N-benzylcyclopentanamine

Cat. No. B097605
CAS RN: 15205-23-9
M. Wt: 175.27 g/mol
InChI Key: PPVZYCGBQWWSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzylcyclopentanamine is a compound that is structurally characterized by a benzyl group attached to a cyclopentanamine. While the provided papers do not directly discuss N-benzylcyclopentanamine, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of N-benzylcyclopentanamine.

Synthesis Analysis

The synthesis of related benzylamine compounds can involve various methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to afford inhibitors of cancer cell growth , or the direct coupling of benzyl alcohols with amines using an iron catalyst . Additionally, a three-step process involving an Aldol reaction, catalytic reduction, and reductive amination has been used to synthesize 2-benzylcyclohexylamine . These methods could potentially be adapted for the synthesis of N-benzylcyclopentanamine.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For instance, the crystallographic X-ray structure of a dichloroaminoethyl benzamide derivative has been reported . This type of structural analysis is crucial for understanding the three-dimensional conformation of molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

N-benzylcyclopentanamine may undergo reactions similar to those observed for related compounds. For example, N-benzyl-N-cyclopropylamine has been shown to act as a suicide substrate for cytochrome P450 enzymes, undergoing oxidation and potentially leading to enzyme inactivation . Another related compound, 1-benzylcyclopropylamine, is a competitive reversible inhibitor of monoamine oxidase and can be converted into benzyl vinyl ketone . These reactions highlight the potential reactivity of the benzylamine moiety in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylcyclopentanamine can be inferred from related compounds. Benzylamines are known to play a significant role in pharmaceutical compounds due to their structural motifs . The solubility, stability, and reactivity of these compounds are influenced by their molecular structure and substituents. For instance, the presence of a benzyl group can affect the lipophilicity and potential interactions with biological targets.

Scientific Research Applications

1. Antitumor Agent Development

N-benzylcyclopentanamine derivatives have been explored for their potential in antitumor treatments. For example, certain modifications of benzocycloheptapyridine tricyclic ring systems, related to N-benzylcyclopentanamine, have shown promising results as potent farnesyl protein transferase (FPT) inhibitors. These compounds have demonstrated significant antitumor activity and have undergone clinical trials (Njoroge et al., 1998).

2. Biological Activity of Derivatives

Research involving N-benzoyl cyanoacetylhydrazine, a compound related to N-benzylcyclopentanamine, has led to the synthesis of various heterocyclic compounds. These derivatives exhibited antibacterial and antifungal activities upon screening, indicating potential biological applications (Mohareb et al., 2007).

3. Antimicrobial Activity

N-benzyl chitosan, a derivative of N-benzylcyclopentanamine, has been synthesized and investigated for its properties in in situ forming gels. These gels demonstrated antimicrobial activity against Porphyromonas gingivalis, showing potential for applications in periodontitis treatment (Mahadlek et al., 2014).

4. Potential in Psychiatric Treatments

Compounds structurally related to N-benzylcyclopentanamine have been studied for their potential use in psychiatric treatments. For instance, certain benzyl-substituted compounds have shown promise as antipsychotic agents, indicating a broader scope of psychiatric applications (Norman et al., 1996).

5. Neurodegenerative Disease Research

Dual histamine H3R/Serotonin 5-HT4R ligands, which include tricyclic derivatives related to N-benzylcyclopentanamine, have shown potential in treating neurodegenerative diseases like Alzheimer's. The combination of H3R antagonism and 5-HT4R agonism in a single molecule presents new possibilities in this field (Lepailleur et al., 2014).

properties

IUPAC Name

N-benzylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVZYCGBQWWSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405867
Record name N-benzylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylcyclopentanamine

CAS RN

15205-23-9
Record name N-benzylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzylcyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-benzylcyclopentanamine
Reactant of Route 3
Reactant of Route 3
N-benzylcyclopentanamine
Reactant of Route 4
Reactant of Route 4
N-benzylcyclopentanamine
Reactant of Route 5
Reactant of Route 5
N-benzylcyclopentanamine
Reactant of Route 6
Reactant of Route 6
N-benzylcyclopentanamine

Citations

For This Compound
6
Citations
J Lee, S Muthaiah, SH Hong - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
An iridium(III)‐catalyzed tandem synthesis of amides and amines from esters under solvent‐free conditions is described. A commercially available iridium(III) complex, [Cp*IrCl 2 ] 2 , …
Number of citations: 23 onlinelibrary.wiley.com
KP Melnykov, AN Artemenko, BO Ivanenko… - ACS …, 2019 - ACS Publications
Synthetic approaches toward multigram preparation of spirocyclic α,α-disubstituted pyrrolidines from readily available starting materials are discussed. It was shown that although a …
Number of citations: 27 pubs.acs.org
Q Li, JZJ He - 2014 - digitalcommons.usf.edu
… /EtOAc) to give the desired amine product N-benzylcyclopentanamine as yellow oil (1.8 g, 85% … the General Method from the N-benzylcyclopentanamine. Purified by chromatography on …
Number of citations: 12 digitalcommons.usf.edu
V Skrypai - 2018 - huskiecommons.lib.niu.edu
In this work 1-Hydrosilatrane has shown great potential to be a commodity reducing reagent in organic synthesis. Initially, 1-hydrosilatrane was investigated as a reducing reagent in the …
Number of citations: 0 huskiecommons.lib.niu.edu
PV Ramachandran, S Choudhary… - The Journal of Organic …, 2021 - ACS Publications
Solvent-free reductive amination of aldehydes and ketones with aliphatic and aromatic amines in high-to-excellent yields has been achieved with sub-stoichiometric trimethyl borate as …
Number of citations: 11 pubs.acs.org
LY Fu, J Ying, X Qi, JB Peng, XF Wu - The Journal of Organic …, 2019 - ACS Publications
A palladium-catalyzed C–H carbonylation of benzylamines for the synthesis of isoindolinone scaffolds has been developed. This protocol is conducted under gas-free conditions by …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.